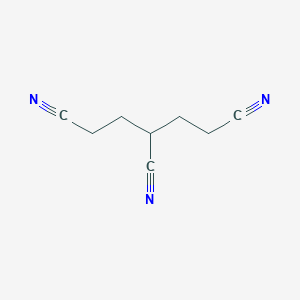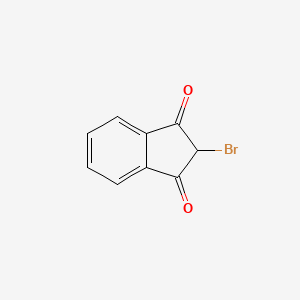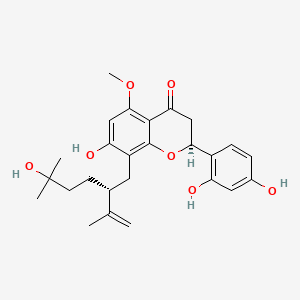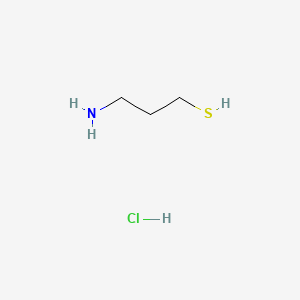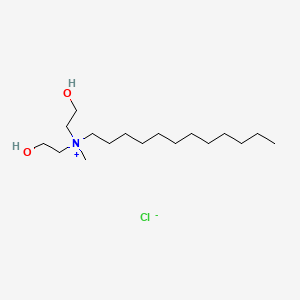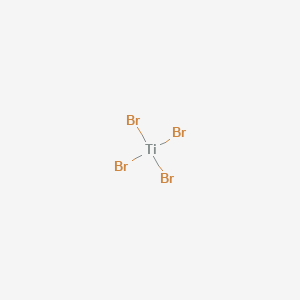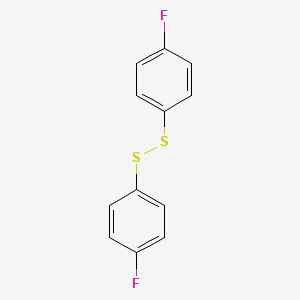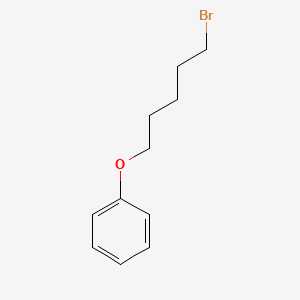
1-萘基肼
描述
1-Naphthylhydrazine is a chemical compound with the molecular formula C10H10N2 . It is also known as 1-Naphthalenyl hydrazine hydrochloride .
Synthesis Analysis
While specific synthesis methods for 1-Naphthylhydrazine were not found in the search results, a paper was found discussing the synthesis and structural characterization of a Ru (II) complex with 1-naphthylhydrazine .
Physical And Chemical Properties Analysis
1-Naphthylhydrazine has a molecular weight of 194.661 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are mentioned but the specific values are not provided .
科学研究应用
Cancer Research and Chemotherapy
1-Naphthylhydrazine: has been studied for its potential in cancer therapy. It forms complexes with metals that can target cancer cells . These complexes can induce programmed cell death pathways like apoptosis and autophagy, which are crucial for cancer treatment . The unique biological action and excellent coordination ability of hydrazone compounds, including 1-Naphthylhydrazine , make them significant in pharmaceutical research.
Molecular Biology
In molecular biology, 1-Naphthylhydrazine derivatives are used in molecular docking studies to evaluate their biological activity . This application is vital for understanding the interaction between drugs and their targets at the molecular level, which can lead to the development of new therapeutic agents.
Pharmaceutical Analysis
1-Naphthylhydrazine: plays a role in pharmaceutical analysis. It is used as a reagent in various analytical techniques to assess the identity, purity, and quantity of pharmaceutical compounds . Its derivatives are particularly useful in chromatography and spectrometry, which are essential for quality control in drug development.
Environmental Science
In environmental science, 1-Naphthylhydrazine is utilized as a matrix for the quantification of organic compounds in real samples by MALDI-TOF mass spectrometry . This application is crucial for monitoring environmental pollutants and studying their impact on ecosystems.
安全和危害
作用机制
Mode of Action
The exact mode of action of 1-Naphthylhydrazine is not clearly understood. It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the hydrazine group. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Naphthalene derivatives have been shown to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .
Result of Action
Given the broad range of activities displayed by naphthalene derivatives, it’s possible that 1-Naphthylhydrazine could have multiple effects at the molecular and cellular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Naphthylhydrazine. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s activity . .
属性
IUPAC Name |
naphthalen-1-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIOBSQHJYVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176957 | |
| Record name | Hydrazine, 1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthylhydrazine | |
CAS RN |
2243-55-2 | |
| Record name | 1-Naphthylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, 1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 1-naphthylhydrazine influence the biological activity of the Ruthenium(II)-arene complex?
A1: Research indicates that incorporating 1-naphthylhydrazine as a bridging ligand in a binuclear Ruthenium(II)-arene complex significantly enhances its anticancer properties. The complex exhibits promising activity against prostate and colon cancer cell lines []. While the exact mechanism of action remains under investigation, the complex exhibits radical scavenging properties against DPPH• and HO• radicals, suggesting a potential role in mitigating oxidative stress within cancer cells []. Further research is crucial to elucidate the precise interactions between the complex and its cellular targets.
Q2: What analytical techniques were employed to characterize the synthesized Ruthenium(II)-1-naphthylhydrazine complex and investigate its interactions with biological targets?
A2: The synthesized complexes, [{RuCl(η6-p-cymene)}2(μ-Cl)(μ-1-N,N′-naphthyl)]X (X = Cl, 1; PF6, 2), were meticulously characterized using a combination of spectroscopic techniques including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy []. Elemental microanalysis further confirmed the elemental composition of the complexes []. To understand the complex's behavior in a biological environment, its interaction with bovine serum albumin was investigated using spectrofluorimetry []. This technique provided insights into the binding affinity and potential interactions between the complex and the protein. Additionally, molecular docking studies were employed to complement the experimental findings and visualize the potential binding modes of the complex with the protein []. These complementary analytical approaches provide a comprehensive understanding of the complex's characteristics and its potential interactions with biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

